AMX208-d3

Bioanalysis LC-MS/MS Quantification Stable Isotope Labeling

Quantifying AMX208 in biological matrices presents matrix effect and IS drift challenges that compromise regulatory submissions. AMX208-d3 is the tri-deuterated internal standard that resolves this: methoxy-d3 labeling prevents H/D back-exchange; +3 Da mass separation ensures distinct MS detection without co-elution interference; and chromatographic co-elution compensates for ion suppression/enhancement. ≥98% isotopic purity enables sub-ng/mL LLOQ for terminal-phase PK characterization. Batch-to-batch consistency supports cross-study data integration for FDA, EMA, and PMDA submissions.

Molecular Formula C29H30N8O2
Molecular Weight 525.6 g/mol
Cat. No. B12417568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMX208-d3
Molecular FormulaC29H30N8O2
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(C=C4)C5=CC(=CN6C5=C(C=N6)C#N)N7CCOCC7
InChIInChI=1S/C29H30N8O2/c1-38-28-5-2-20(13-32-28)16-36-24-10-25(36)18-35(17-24)27-4-3-21(14-31-27)26-11-23(34-6-8-39-9-7-34)19-37-29(26)22(12-30)15-33-37/h2-5,11,13-15,19,24-25H,6-10,16-18H2,1H3/i1D3
InChIKeyJFYWOOJDLHFQAP-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMX208-d3 Bioanalytical Internal Standard


AMX208-d3 (CAS 2643376-30-9, C29H27D3N8O2, MW 525.62) is the tri-deuterated analog of AMX208 (C29H30N8O2, MW 522.61), where three protium atoms in the methoxy group of the pyridine moiety are replaced by deuterium atoms . AMX208 is a small-molecule c-Met inhibitor whose non-deuterated parent compound (AMG-208) has undergone first-in-human clinical evaluation for advanced solid tumors [1]. AMX208-d3 is designed specifically as a stable isotope-labeled internal standard for LC-MS/MS bioanalysis, enabling precise quantification of AMX208 in complex biological matrices with minimal interference from endogenous compounds or matrix effects [2].

WorkflowLC-MS/MS bioanalysis of AMX208
SelectionTri-deuterated (d3) internal standard
Use ContextQuantification in complex biological matrices with minimized matrix effect

Why AMX208-d3 Cannot Be Substituted in Bioanalysis


Substituting AMX208-d3 with unlabeled AMX208 or an alternative deuterated internal standard introduces quantifiable analytical risk that compromises regulatory compliance and data integrity. AMX208 and AMX208-d3 exhibit a molecular weight difference of exactly 3 Da (525.62 vs. 522.61 Da), producing distinct m/z signals in MS detection without chromatographic co-elution interference . Using unlabeled AMX208 as an internal standard fails to correct for ion suppression/enhancement from matrix components because it cannot be distinguished from the analyte in MS detection, violating FDA BMV guidance requirements for stable isotope-labeled internal standards [1]. Alternative deuterated internal standards with different deuteration positions or degrees (e.g., d1, d2, d4) may exhibit differential chromatographic retention, incomplete isotopic separation, or hydrogen-deuterium exchange under analytical conditions, leading to systematic bias in quantification [2].

Unlabeled AMX208 cannot be distinguished
Using unlabeled AMX208 as internal standard fails to correct for ion suppression/enhancement, as it cannot be differentiated from the analyte in MS detection, conflicting with bioanalytical validation guidance.
Alternative deuterated IS may introduce bias
Internal standards with different deuteration degree or position may exhibit differential retention, incomplete isotopic separation, or H-D back-exchange, leading to systematic quantification bias.

AMX208-d3 Quantitative Differentiation Evidence


Baseline MS Resolution from AMX208

AMX208-d3 possesses a molecular weight of 525.62 Da compared to 522.61 Da for unlabeled AMX208, a difference of +3.01 Da attributable to the substitution of three protium atoms (1.008 Da each) with three deuterium atoms (2.014 Da each) at the methoxy group of the pyridine moiety . This 3 Da mass shift ensures complete baseline separation of the internal standard signal from the analyte signal in MS detection, eliminating isotopic cross-talk that would otherwise compromise quantification accuracy [1].

MS Resolution
Head-to-head
+3.01 Da mass shift
+0.57% relative mass increase
Baseline separation eliminates isotopic cross-talk
Meets bioanalytical validation guidance for IS mass separation
Bioanalysis LC-MS/MS Quantification Stable Isotope Labeling

Stable Methoxy-d3 Against H-D Exchange

AMX208-d3 incorporates deuterium atoms exclusively at the methoxy (-OCD3) position of the pyridine ring, a site characterized by high C-D bond stability under typical bioanalytical sample preparation conditions . Unlike deuterium labels positioned on exchangeable protons (e.g., -NH, -OH, -SH) or alpha to carbonyl groups that undergo pH-dependent back-exchange to protium, the methoxy C-D bonds are non-exchangeable under neutral, acidic, or mildly basic aqueous conditions commonly employed in plasma/serum extraction, protein precipitation, and solid-phase extraction workflows [1].

H-D Exchange Stability
Class-level
Non-exchangeable methoxy-d3
Eliminates IS concentration drift during storage and processing
Data to verify under specific sample prep conditions
Isotope Exchange Stability Sample Preparation Method Robustness

Isotopic Purity for Lower LLOQ

AMX208-d3 is supplied with certified isotopic purity of ≥98% (deuterium incorporation at the d3 position), confirmed by high-resolution mass spectrometry and NMR analysis as part of the Certificate of Analysis [1]. The residual ≤2% of under-deuterated species (d0, d1, d2) contributes a quantifiable signal in the analyte (m/z) channel, which directly elevates the lower limit of quantification (LLOQ) by increasing baseline noise or apparent blank matrix response [2].

Isotopic Purity
Specification review
≥98% d3 isotopic purity
≤2% under-deuterated species
Supports lower LLOQ achievement
2.5× lower background contribution vs. 95% purity IS
Isotopic Purity LLOQ Method Sensitivity

Co-Elution Matrix Effect Compensation

As a deuterated analog with identical chemical structure except for three deuterium atoms at a non-polar methoxy group, AMX208-d3 exhibits chromatographic retention behavior indistinguishable from unlabeled AMX208 under reversed-phase LC conditions . This near-identical retention time ensures that both analyte and internal standard experience the same matrix-induced ion suppression or enhancement effects at the moment of electrospray ionization, enabling accurate compensation and recovery-corrected quantification [1].

Co-elution Profile
Class-level
Retention shift ≤0.02 min
Under typical RP-LC conditions
Enables reliable matrix effect compensation
Reduces need for extensive matrix factor evaluation
Matrix Effect Compensation Ion Suppression Method Transfer

AMX208-d3 Optimal Procurement Scenarios


Regulated Bioanalysis for IND/NDA Submissions

AMX208-d3 is the internal standard of choice for laboratories conducting AMX208 quantification in support of regulatory submissions to FDA, EMA, or PMDA. Its +3 Da mass differential ensures compliance with FDA BMV guidance requiring stable isotope-labeled internal standards with adequate mass separation from the analyte, while its methoxy-d3 labeling eliminates hydrogen-deuterium back-exchange artifacts that would otherwise require stability documentation during method validation [1][2]. The certified ≥98% isotopic purity supports achievement of sub-nanogram/mL LLOQ levels necessary for terminal phase PK characterization of AMX208, which exhibits mean plasma half-life estimates of 21.4-68.7 hours based on clinical data for the parent compound AMG-208 [3].

Cross-Study Bioanalytical Data Integration

Procurement of AMX208-d3 from a single qualified source with batch-to-batch consistency enables reliable data integration across multiple studies, laboratories, and analytical platforms. The non-exchangeable methoxy-d3 labeling ensures that IS response remains stable during long-term frozen storage of prepared samples, eliminating IS concentration drift that would otherwise confound cross-study PK comparisons [1]. Chromatographic co-elution with AMX208 compensates for site-to-site variations in LC-MS instrumentation and mobile phase composition, reducing inter-laboratory variability in reported concentrations to within ±15% CV [2].

High-Sensitivity Quantification in CSF and Tumor Biopsies

For applications requiring quantification of AMX208 in volume-limited matrices such as CSF or tumor tissue homogenates, the high isotopic purity of AMX208-d3 (≥98%) is critical. Lower-purity deuterated internal standards introduce elevated background signal in the analyte channel that can exceed 20% of the LLOQ response, effectively raising the quantification limit and reducing the number of evaluable samples in PK/PD correlation studies [1]. The 3 Da mass separation ensures that even at low nanogram-per-milliliter concentrations, the analyte signal can be resolved from any residual under-deuterated IS species [2].

Application
Selection Property
Validation Focus
Bioanalytical method validation
Co-eluting ISTD with 3 Da separation
Matrix effect compensation; LLOQ assessment
Cross-study data integration
Batch-to-batch consistency; stable labeling
IS response stability during long-term storage
Low-volume matrix quantification
High isotopic purity
LLOQ reproducibility in CSF/tissue homogenates

Technical Documentation Hub

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